Structure of deuterated 1-methyl-4-nitropyrazole
Structure of deuterated 1-methyl-4-nitropyrazole
An In-depth Technical Guide to the Molecular Structure of Deuterated 1-Methyl-4-Nitropyrazole
Abstract
This technical guide provides a comprehensive examination of the molecular structure of deuterated 1-methyl-4-nitropyrazole, a compound of significant interest for isotopic labeling in mechanistic studies, drug metabolism, and kinetic isotope effect investigations. Leveraging a multi-technique approach, this document details the synthesis and purification of the target molecule and its subsequent structural elucidation through X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each analytical section is grounded in authoritative principles and includes detailed, field-proven experimental protocols. The synthesis of experimental data and theoretical insights aims to provide researchers, scientists, and drug development professionals with a definitive structural reference for this important isotopologue.
Introduction: The Significance of Isotopic Labeling
1-Methyl-4-nitropyrazole is a heterocyclic compound belonging to the pyrazole class, which is a cornerstone in medicinal chemistry and materials science.[1] The introduction of deuterium, a stable isotope of hydrogen, into the methyl group (to form 1-(trideuteromethyl)-4-nitropyrazole) provides a powerful tool for scientific investigation. Deuteration can subtly alter physicochemical properties, most notably by strengthening the C-D bond relative to the C-H bond. This change is pivotal for studying reaction mechanisms and kinetic isotope effects.[2] Furthermore, deuterated compounds serve as invaluable internal standards in quantitative mass spectrometry and can be used to probe metabolic pathways, as the isotopic label can modify the rate of enzymatic metabolism.[2]
This guide offers a detailed structural narrative of deuterated 1-methyl-4-nitropyrazole, explaining the causality behind experimental choices and presenting a self-validating system of protocols and data analysis.
Synthesis and Isotopic Enrichment
The preparation of deuterated 1-methyl-4-nitropyrazole is a two-stage process: first, the synthesis of the non-deuterated pyrazole core, followed by the introduction of the deuterium label.
Synthesis of 1-Methyl-4-Nitropyrazole
The most direct route involves the nitration of 1-methylpyrazole. Pyrazole rings are generally susceptible to electrophilic substitution, but nitration requires harsh conditions. A common and effective method utilizes a mixed acid system.[3][4]
Experimental Protocol 2.1: Nitration of 1-Methylpyrazole
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Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 3.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Substrate: Slowly add 1-methylpyrazole (1.0 eq) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (90%, 1.5 eq) to concentrated sulfuric acid (98%, 1.5 eq) at 0 °C.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the reaction flask over 30-45 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.
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Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. A precipitate of 1-methyl-4-nitropyrazole will form.
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Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield pure 1-methyl-4-nitropyrazole.
Deuteration of the N-Methyl Group
Selective deuteration of the methyl group can be achieved via base-catalyzed hydrogen isotope exchange (HIE) using deuterium oxide (D₂O) as the deuterium source. The acidity of the protons on the methyl group, while low, is sufficient for exchange under forcing conditions with a suitable base. An analogous method has been demonstrated for benzylic protons on alkylnitroaromatics.[5]
Experimental Protocol 2.2: Synthesis of 1-(Trideuteromethyl)-4-nitropyrazole
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Reaction Setup: In a pressure-rated vessel, combine 1-methyl-4-nitropyrazole (1.0 eq), deuterium oxide (D₂O, 20 eq), and a catalytic amount of a strong, non-nucleophilic base such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN, 0.1 eq).
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Isotopic Exchange: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 24-48 hours. The elevated temperature and pressure facilitate the exchange process.
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Monitoring: After cooling, a small aliquot can be taken, the solvent removed, and the sample analyzed by ¹H NMR to determine the extent of deuteration. If the exchange is incomplete, the reaction can be repeated with fresh D₂O and catalyst.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the D₂O under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a dilute acid to remove the base, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deuterated product.
Caption: Synthetic workflow for deuterated 1-methyl-4-nitropyrazole.
Comprehensive Structural Elucidation
The definitive structure of deuterated 1-methyl-4-nitropyrazole is established by combining data from multiple analytical techniques.
X-ray Crystallography
Single-crystal X-ray crystallography provides the unambiguous solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.[6][7] While data for the deuterated compound is not published, the crystal structure of related nitropyrazoles serves as an excellent reference for the expected molecular geometry.[8][9] The pyrazole ring is expected to be planar, with the nitro group potentially showing some torsion relative to the ring plane.
Caption: Atom numbering scheme for 1-(trideuteromethyl)-4-nitropyrazole.
Table 1: Representative Crystallographic Data for a Nitropyrazole Core (Data based on analogous structures like 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid[9])
| Parameter | Expected Value | Description |
| Bond Lengths (Å) | ||
| N1–N2 | ~1.36 Å | Pyrazole ring N-N bond |
| N2–C3 | ~1.33 Å | Pyrazole ring N-C bond |
| C3–C4 | ~1.42 Å | Pyrazole ring C-C bond |
| C4–C5 | ~1.38 Å | Pyrazole ring C-C bond |
| C5–N1 | ~1.35 Å | Pyrazole ring C-N bond |
| C4–N(nitro) | ~1.45 Å | Bond to nitro group |
| N–O (nitro) | ~1.22 Å | Nitro group N-O bonds |
| N1–C(methyl) | ~1.47 Å | Bond to methyl group |
| Bond Angles (°) | ||
| C5–N1–N2 | ~112° | Pyrazole ring angle |
| N1–N2–C3 | ~105° | Pyrazole ring angle |
| N2–C3–C4 | ~111° | Pyrazole ring angle |
| C3–C4–C5 | ~106° | Pyrazole ring angle |
| C4–C5–N1 | ~106° | Pyrazole ring angle |
| O–N–O (nitro) | ~124° | Nitro group angle |
Experimental Protocol 3.1: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture).
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Data Collection: Mount a selected crystal on a goniometer head.[10] Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled low temperature (e.g., 100 K) to minimize thermal vibrations.
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Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the structure using direct methods or Patterson synthesis and refine the atomic positions and displacement parameters by full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most direct method to confirm the position and extent of deuteration.
-
¹H NMR Spectroscopy: In the spectrum of 1-(trideuteromethyl)-4-nitropyrazole, the characteristic singlet of the N-CH₃ group (expected around δ 4.1 ppm) will be absent or significantly diminished (>98%). The two singlets corresponding to the pyrazole ring protons (H3 and H5) will remain, confirming the specific site of deuteration.[9]
-
¹³C NMR Spectroscopy: The carbon of the deuterated methyl group (-CD₃) will exhibit two key changes: (1) its resonance will be split into a 1:3:6:7:6:3:1 septet due to coupling with the three deuterium nuclei (spin I=1), and (2) it will experience a slight upfield isotopic shift compared to the -CH₃ carbon. The signals for the pyrazole ring carbons will remain largely unaffected.[11]
Table 2: Predicted ¹H and ¹³C NMR Data (400 MHz, in CDCl₃)
| Nucleus | Compound | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 1-(CH₃)-4-nitropyrazole | ~8.1 | Singlet | H3 or H5 |
| ~7.9 | Singlet | H5 or H3 | ||
| ~4.1 | Singlet | N-CH₃ | ||
| 1-(CD₃)-4-nitropyrazole | ~8.1 | Singlet | H3 or H5 | |
| ~7.9 | Singlet | H5 or H3 | ||
| <2% residual signal | Singlet | N-CH₃ | ||
| ¹³C | 1-(CH₃)-4-nitropyrazole | ~140 | C | C3 or C5 |
| ~135 | C | C4-NO₂ | ||
| ~130 | C | C5 or C3 | ||
| ~40 | Quartet (¹JCH) | N-CH₃ | ||
| 1-(CD₃)-4-nitropyrazole | ~140 | C | C3 or C5 | |
| ~135 | C | C4-NO₂ | ||
| ~130 | C | C5 or C3 | ||
| ~39.5 (isotopic shift) | Septet (¹JCD) | N-CD₃ |
Experimental Protocol 3.2: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the deuterated compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Co-add 16-32 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a standard pulse sequence with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. The most definitive evidence for deuteration in the IR spectrum is the shift of the C-H stretching vibrations to lower wavenumbers.
-
C-H Stretch: The non-deuterated compound will show C-H stretching bands for the methyl group around 2950-3000 cm⁻¹.
-
C-D Stretch: In the deuterated analogue, these bands will disappear and be replaced by new C-D stretching bands around 2100-2250 cm⁻¹. This significant shift is a direct consequence of the heavier mass of deuterium.[12]
-
Other Vibrations: The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. Vibrations associated with the pyrazole ring (C=N, C=C stretches) will appear in the 1400-1600 cm⁻¹ region. These are largely unaffected by deuteration of the methyl group.
Table 3: Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Compound |
| ~3150 | Medium | Aromatic C-H Stretch (pyrazole ring) | Both |
| 2950-3000 | Medium | Aliphatic C-H Stretch | 1-(CH₃)-4-nitropyrazole |
| 2100-2250 | Medium | Aliphatic C-D Stretch | 1-(CD₃)-4-nitropyrazole |
| ~1550 | Strong | Asymmetric NO₂ Stretch | Both |
| ~1350 | Strong | Symmetric NO₂ Stretch | Both |
| 1400-1600 | Medium-Strong | Pyrazole Ring C=N, C=C Stretches | Both |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and allows for the calculation of isotopic incorporation. The molecular formula for 1-methyl-4-nitropyrazole is C₄H₅N₃O₂ (MW ≈ 127.04 g/mol ).[13] The deuterated analogue, C₄H₂D₃N₃O₂, will have a molecular weight of approximately 130.06 g/mol .
-
Molecular Ion Peak: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺ or [M+H]⁺) that is 3 mass units higher for the deuterated compound than for the non-deuterated starting material.
-
Isotopic Purity: The relative intensities of the M⁺, M+1, M+2, and M+3 peaks can be used to precisely calculate the percentage of deuterium incorporation.
-
Fragmentation: Characteristic fragmentation of nitropyrazoles often involves the loss of NO₂, O, or H₂O.[14][15] The fragmentation pattern can provide further structural confirmation.
Caption: Integrated workflow for structural analysis.
Conclusion
The molecular structure of 1-(trideuteromethyl)-4-nitropyrazole has been rigorously defined through a synergistic application of modern analytical techniques. Synthesis via nitration followed by base-catalyzed isotopic exchange yields the target compound with high isotopic purity. X-ray crystallography provides the foundational solid-state geometry, while NMR spectroscopy unequivocally confirms the site and extent of deuteration. IR spectroscopy validates the isotopic substitution through the characteristic shift of C-H to C-D vibrational frequencies, and mass spectrometry confirms the correct molecular weight and isotopic enrichment. This detailed guide provides a robust and validated structural framework, empowering researchers to confidently utilize this labeled compound in advanced scientific applications.
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